molecular formula C25H28O3 B1343629 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene CAS No. 898756-50-8

9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene

Cat. No. B1343629
M. Wt: 376.5 g/mol
InChI Key: COZHCQXBYBQRRM-UHFFFAOYSA-N
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Description

“9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene” is a complex organic compound . It’s a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon composed of three fused benzene rings . The compound incorporates a 5,5-dimethyl-1,3-dioxan-2-yl group, which is a type of acetal protecting group often used in organic synthesis .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, the reactions of both amino acids and their methylesters with 3-(5,5-dimethyl-1,3-dioxane-2-yl)propanal were performed to either directly provide the goal products N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids in 9-65% yields or provide the intermediates N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acid methylesters in 78-87% yields .


Molecular Structure Analysis

The molecular structure of “9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene” can be analyzed using various techniques such as X-ray diffraction analysis and thermal property analysis . A QSAR analysis was performed by use of the molecular descriptors generated from e-dragon software .

Scientific Research Applications

Organic Synthesis and Material Science

  • Synthetic Pathways : Research has focused on developing synthetic methods for phenanthrene derivatives, which are crucial for various applications in material science and organic chemistry. For instance, the synthesis of new polyconjugated compounds based on 9,10-diphenylphenanthrene has been explored, highlighting their strong luminescent properties in solid state and solution (Olkhovik et al., 2010). Such compounds find applications in the development of new materials with desirable optical properties.
  • Flame Retardants : Phenanthrene derivatives, such as those synthesized from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), have been investigated for their application as flame retardant additives in epoxy resins. These studies aim to enhance the fire resistance of polymeric materials without compromising their mechanical properties (Zang et al., 2011).

Biological Activities

  • Antimicrobial and Antifungal Activities : Phenanthrene derivatives isolated from natural sources, such as Juncus effusus, have shown significant antimicrobial and antifungal activities. These compounds have been evaluated against various pathogenic fungi and bacteria, revealing their potential as bioactive agents for developing new antimicrobial drugs (Zhao et al., 2018).
  • Phytotoxicity : Phenanthrenoids isolated from wetland plants like Juncus acutus have demonstrated in vitro phytotoxicity, suggesting their potential use in controlling harmful algal blooms or as bio-herbicides, contributing to sustainable agricultural practices (DellaGreca et al., 2002).

properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-phenanthren-9-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O3/c1-25(2)16-27-24(28-17-25)14-8-7-13-23(26)22-15-18-9-3-4-10-19(18)20-11-5-6-12-21(20)22/h3-6,9-12,15,24H,7-8,13-14,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZHCQXBYBQRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646036
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(phenanthren-9-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene

CAS RN

898756-50-8
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(9-phenanthrenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(phenanthren-9-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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